4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene
Description
4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene (C₁₆H₁₅BrO, MW 327.19) is a bicyclic aromatic compound featuring a benzyloxy group at position 4 and a bromine atom at position 3. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The benzyloxy group enhances solubility in organic solvents, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Properties
IUPAC Name |
5-bromo-4-phenylmethoxy-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c17-15-10-9-13-7-4-8-14(13)16(15)18-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCGDRSTHARVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 4-(Benzyloxy)-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the bromine atom can produce the corresponding indene without the bromine substituent.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound exhibits potential antibacterial and antifungal activities. Related compounds have demonstrated significant efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for structurally similar compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition :
Materials Science
- Liquid Crystals :
-
Specialty Chemicals :
- The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the production of specialty chemicals with tailored properties for industrial applications .
Comparative Analysis of Antimicrobial Activity
The following table summarizes the antimicrobial activity of various compounds related to 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene:
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene | TBD | TBD |
| Related Compound A | 0.0039 | Staphylococcus aureus |
| Related Compound B | 0.025 | Escherichia coli |
| Related Compound C | 0.0048 | Bacillus mycoides |
| Related Compound D | 0.039 | Candida albicans |
Case Study 1: Anticancer Research
In a recent study published in the International Journal of Molecular Sciences, derivatives of brominated indenes were synthesized and evaluated for their cytotoxic properties against human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds demonstrated that specific derivatives showed potent activity against a range of bacterial strains. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Reactivity Profiles
Table 2: Physicochemical Properties
Key Observations:
- Solubility: Benzyloxy and methoxy groups (e.g., 5-Benzyloxy-6-methoxy-1-indanone) improve solubility in organic solvents compared to halogenated analogs.
- Reactivity: Bromine in the target compound is less electrophilic than ketones but more versatile in metal-catalyzed reactions. Amino groups (e.g., 5-Amino-4-bromo-2,3-dihydro-1H-indene) introduce nucleophilicity, enabling SNAr or diazotization.
Biological Activity
The compound 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene features a unique structural arrangement that combines a brominated indene core with a benzyloxy substituent. The presence of both the bromine atom and the benzyloxy group enhances its chemical reactivity and biological activity compared to simpler analogs. The compound can be represented structurally as follows:
The biological activity of 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene is believed to stem from its interactions with various biological targets. The bromine atom can participate in halogen bonding, while the benzyloxy group may facilitate interactions through hydrogen bonding with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.
Anticancer Activity
Recent studies have indicated that 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene exhibits significant anticancer properties. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including human lung (A549) and liver (HepG2) cancer cells. The compound was tested alongside standard anticancer drugs such as Paclitaxel and showed promising results in inhibiting cell viability .
Case Study: Anticancer Efficacy
A systematic investigation into the anticancer efficacy of 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene was conducted using the following experimental design:
The results indicate that at a concentration of 10 µM, there was a significant reduction in cell viability across multiple cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene may possess antimicrobial activity. The compound has been explored for its potential to inhibit bacterial growth, although detailed studies are still required to establish its efficacy against specific pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene. Modifications to the bromine and benzyloxy groups can significantly influence its interaction with biological targets. For instance, variations in substituents at different positions on the benzyl ring can enhance or diminish its anticancer potency .
Q & A
Q. What are the recommended synthetic routes for 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene, and how can intermediates be characterized?
A practical synthesis involves multi-step functionalization of the indene scaffold. For example, benzyloxy groups can be introduced via nucleophilic substitution or coupling reactions, while bromination may employ reagents like NBS (N-bromosuccinimide) under controlled conditions . Key intermediates should be characterized using 1H-NMR to confirm regioselectivity (e.g., integration ratios for aromatic protons) and HPLC for purity analysis. Evidence from similar indene derivatives highlights the importance of optimizing reaction solvents (e.g., ethanol or DMF) and temperature to minimize side products .
Q. What safety protocols are critical when handling 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene?
While specific GHS data for this compound is unavailable, analogs like 5-methyl-2,3-dihydro-1H-indene require:
Q. How can researchers validate the purity of this compound, and what analytical methods are most effective?
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities.
- Spectroscopy : 1H-NMR (e.g., δ 7.3–7.5 ppm for benzyl protons) and FT-IR (C-Br stretch ~550 cm⁻¹) provide structural confirmation .
- Elemental Analysis : Verify Br and O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do electronic effects of the benzyloxy and bromo substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-donating benzyloxy group activates the indene ring toward electrophilic substitution, while the bromo substituent serves as a leaving group in Suzuki or Ullmann couplings. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. For example, the bromine atom’s position at C5 may direct palladium-catalyzed coupling to C4 or C6, depending on ligand choice .
Q. What experimental strategies mitigate degradation of labile intermediates during prolonged synthesis?
Q. How can contradictions in reported reaction yields for similar indene derivatives be resolved?
Discrepancies often arise from:
- Impurity Profiles : Compare HPLC traces of starting materials (e.g., residual solvents affecting catalyst activity) .
- Kinetic vs. Thermodynamic Control : Varying reaction times or temperatures may favor different pathways. Replicate experiments under standardized conditions (e.g., 24-hour reflux in ethanol) .
Q. What computational tools are suitable for studying the compound’s conformational stability?
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
- Acidic Hydrolysis : The benzyloxy group may cleave to form 5-bromo-2,3-dihydro-1H-inden-4-ol, detectable via LC-MS .
- Basic Conditions : Dehydrohalogenation of the C-Br bond could yield indene derivatives with double bonds, confirmed by UV-Vis spectral shifts .
Methodological Recommendations
- Synthetic Optimization : Use a Design of Experiments (DoE) approach to screen catalysts (e.g., Pd/C vs. CuI) and solvents .
- Data Reproducibility : Archive raw NMR/HPLC files in open-access repositories for cross-lab validation.
- Safety Documentation : Maintain a lab-specific SDS with degradation pathways and disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
